2,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide
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Overview
Description
2,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the Benzamide Core: The benzamide core is then functionalized with trimethoxy groups through electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves coupling the oxadiazole ring with the substituted benzamide using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted benzamides and oxadiazoles.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential interactions with biological targets.
Biological Studies: The compound can be used to study the effects of oxadiazole-containing molecules on cellular processes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trimethoxy groups may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
- 3,4,5-trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide
- Phenethylamine, 3,4,5-trimethoxy-α-methyl-
Uniqueness
2,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is unique due to the presence of both the oxadiazole ring and the trimethoxybenzamide core. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for exploring new chemical and biological activities.
Properties
Molecular Formula |
C23H27N3O5 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
2,4,5-trimethoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H27N3O5/c1-14(2)26(13-21-24-22(25-31-21)16-9-7-8-15(3)10-16)23(27)17-11-19(29-5)20(30-6)12-18(17)28-4/h7-12,14H,13H2,1-6H3 |
InChI Key |
PNEXPNDXGZRGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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